

Application Notes and Protocols for 3-Bromo-2-fluoro-5-methylpyridine

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Compound of Interest

Compound Name: *3-Bromo-2-fluoro-5-methylpyridine*

Cat. No.: *B098770*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylpyridine is a key pharmaceutical intermediate, valued for its utility in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors.^[1] Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on a pyridine ring, offers a versatile scaffold for medicinal chemists. The bromine atom serves as a crucial handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and bioavailability of the final drug compound, a common strategy in modern drug design.^[1] This document provides detailed application notes and experimental protocols for the use of **3-Bromo-2-fluoro-5-methylpyridine** in pharmaceutical synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **3-Bromo-2-fluoro-5-methylpyridine** (CAS: 17282-01-8) is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic procedures.^{[2][3]}

Property	Value	Reference
Molecular Formula	C ₆ H ₅ BrFN	[2][3]
Molecular Weight	190.01 g/mol	[2]
Appearance	White crystalline powder	[4]
Melting Point	57.0 to 61.0 °C	[2]
Boiling Point (Predicted)	207.8 ± 35.0 °C	[2]
Density	1.6 g/cm ³	[2]
Flash Point	79.5 ± 25.9 °C	[2]
Purity	≥98.0%	[4]

Applications in Pharmaceutical Synthesis

3-Bromo-2-fluoro-5-methylpyridine is a valuable building block for the synthesis of various pharmaceutical agents, most notably kinase inhibitors targeting signaling pathways implicated in cancer.[3][5] The pyridine core is a prevalent motif in numerous approved drugs, and the specific substitution of this intermediate allows for the strategic construction of molecules that can interact with the ATP-binding site of kinases.[1][5]

The primary applications involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][6] These reactions allow for the modular assembly of complex drug candidates.

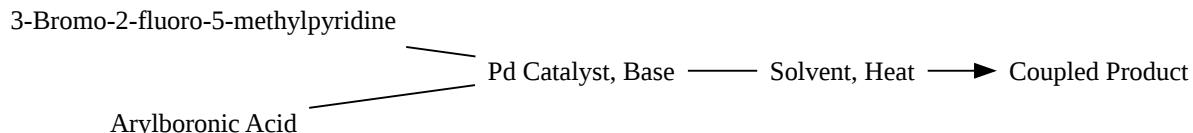
Experimental Protocols

The following protocols are representative examples of how **3-Bromo-2-fluoro-5-methylpyridine** can be utilized in key synthetic transformations relevant to pharmaceutical drug discovery.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **3-Bromo-2-fluoro-5-methylpyridine** with an arylboronic acid. This reaction is fundamental for creating biaryl structures commonly found in kinase inhibitors.

Reaction Scheme:



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General Suzuki-Miyaura cross-coupling reaction.

Materials:

- **3-Bromo-2-fluoro-5-methylpyridine**
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
- Water (if using a biphasic system)
- Inert gas (Nitrogen or Argon)

Procedure:

- To an oven-dried Schlenk flask, add **3-Bromo-2-fluoro-5-methylpyridine** (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
- Add the palladium catalyst (0.01-0.05 equiv.).

- Evacuate and backfill the flask with an inert gas three times.
- Add the anhydrous solvent and, if applicable, degassed water.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

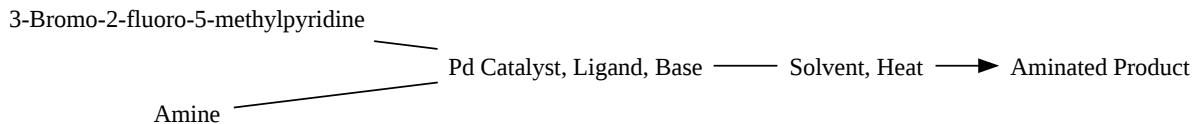
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:

Catalyst System	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Pd(PPh ₃) ₄ (5 mol%)	K ₃ PO ₄	1,4-Dioxane / H ₂ O (4:1)	90	18	75-85
Pd ₂ (dba) ₃ (1.5 mol%) / SPhos (3.6 mol%)	K ₃ PO ₄	Toluene	100	18	Varies
PdCl ₂ (dppf)	Na ₂ CO ₃ (2M aq.)	Toluene/Dioxane (4:1)	85	4	Varies

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of **3-Bromo-2-fluoro-5-methylpyridine** with an amine. This is a key step in the synthesis of many kinase inhibitors that feature an amino-pyridine core.

Reaction Scheme:

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General Buchwald-Hartwig amination reaction.

Materials:

- **3-Bromo-2-fluoro-5-methylpyridine**
- Amine (e.g., morpholine, aniline)
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$)
- Phosphine ligand (e.g., BINAP, XPhos, or RuPhos)
- Base (e.g., NaOtBu , K_3PO_4 , or Cs_2CO_3)
- Anhydrous solvent (e.g., toluene, 1,4-dioxane)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.
- Add the base, **3-Bromo-2-fluoro-5-methylpyridine** (1.0 equiv.), and the amine (1.1-1.5 equiv.).
- Add the anhydrous solvent.

- Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
- After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography.

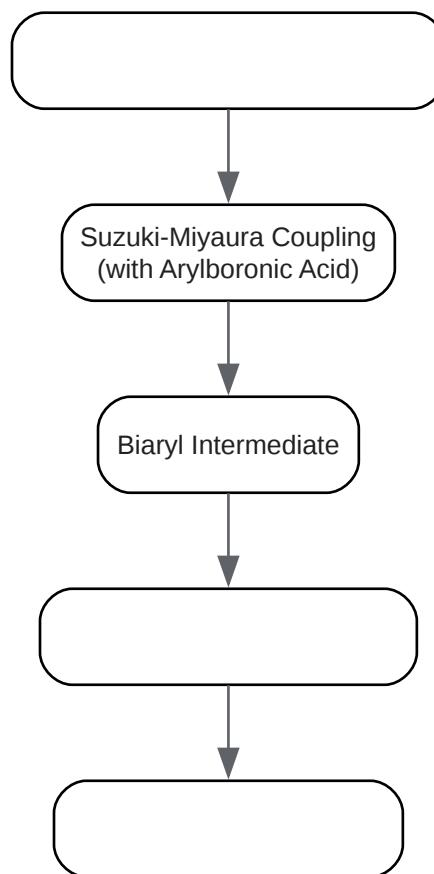
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines:

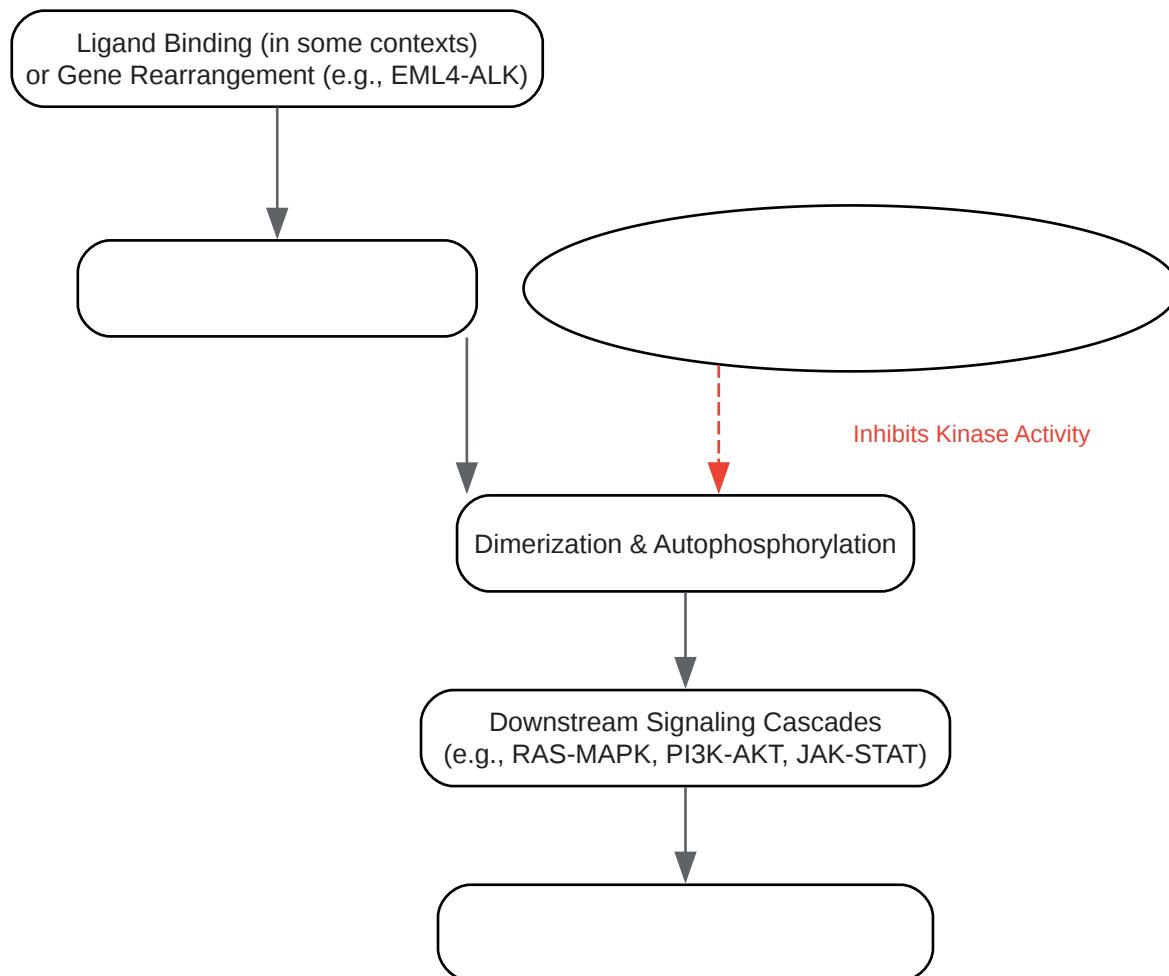
Catalyst/Ligand	Base	Solvent	Temperature (°C)	Time (h)
Pd ₂ (dba) ₃ / (±)-BINAP	NaOtBu	Toluene	80	4
Pd(OAc) ₂ / XPhos	K ₃ PO ₄	1,4-Dioxane	100	18
Pd ₂ (dba) ₃ / RuPhos	Cs ₂ CO ₃	Toluene	110	12

Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor using **3-Bromo-2-fluoro-5-methylpyridine** as a starting material. This workflow combines the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.





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